5-(Bromomethyl)-1-methyl-2-piperidinone

Medicinal Chemistry Synthetic Methodology Regioselective Synthesis

5-(Bromomethyl)-1-methyl-2-piperidinone (CAS 1824463-97-9) is a functionalized piperidin-2-one derivative bearing an electrophilic bromomethyl substituent at the 5-position and an N-methyl group on the lactam nitrogen. With a molecular formula of C₇H₁₂BrNO and a molecular weight of 206.08 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical research.

Molecular Formula C7H12BrNO
Molecular Weight 206.08 g/mol
CAS No. 1824463-97-9
Cat. No. B1383214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-1-methyl-2-piperidinone
CAS1824463-97-9
Molecular FormulaC7H12BrNO
Molecular Weight206.08 g/mol
Structural Identifiers
SMILESCN1CC(CCC1=O)CBr
InChIInChI=1S/C7H12BrNO/c1-9-5-6(4-8)2-3-7(9)10/h6H,2-5H2,1H3
InChIKeyDBCUOYZOPYEUCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Bromomethyl)-1-methyl-2-piperidinone (CAS 1824463-97-9): A Specialized Piperidinone Building Block for Controlled Nucleophilic Derivatization


5-(Bromomethyl)-1-methyl-2-piperidinone (CAS 1824463-97-9) is a functionalized piperidin-2-one derivative bearing an electrophilic bromomethyl substituent at the 5-position and an N-methyl group on the lactam nitrogen. With a molecular formula of C₇H₁₂BrNO and a molecular weight of 206.08 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical research . The bromomethyl group provides a reactive handle for nucleophilic displacement reactions, enabling the introduction of diverse functional moieties onto the piperidinone scaffold .

Why Generic Substitution Fails for 5-(Bromomethyl)-1-methyl-2-piperidinone (CAS 1824463-97-9)


While piperidinone derivatives as a class share a common heterocyclic core, the precise position of the bromomethyl group and the nature of the N-substituent critically govern reactivity, regioselectivity, and downstream functional group compatibility. Substituting 5-(bromomethyl)-1-methyl-2-piperidinone with regioisomers such as the 4-bromomethyl analog (CAS 1824268-27-0) or the unsubstituted 5-(bromomethyl)piperidin-2-one (CAS 1820608-69-2) alters the steric and electronic environment of the electrophilic carbon, which can lead to divergent reaction outcomes and product profiles . The N-methyl group further modulates the lactam's hydrogen-bonding capacity and solubility, rendering the compound distinct from both N-H and other N-alkyl variants. Consequently, experimental protocols optimized for one analog are not directly transferable, and procurement of the specific 5-bromomethyl-1-methyl regioisomer is essential for maintaining synthetic fidelity and reproducibility .

Quantitative Differentiation Evidence: 5-(Bromomethyl)-1-methyl-2-piperidinone (CAS 1824463-97-9) vs. Closest Analogs


Regioisomeric Purity and Positional Integrity: 5-Bromomethyl vs. 4-Bromomethyl Substitution

The target compound, 5-(bromomethyl)-1-methyl-2-piperidinone, is the 5-substituted regioisomer. Its closest analog, 4-(bromomethyl)-1-methyl-2-piperidinone (CAS 1824268-27-0), shares the same molecular formula and weight but differs in the attachment point of the bromomethyl group . This positional variation alters the spatial orientation of the electrophilic center relative to the lactam carbonyl, affecting both intramolecular cyclization pathways and intermolecular reaction trajectories. In nucleophilic substitution reactions, the 5-position offers a distinct angle of attack and a different leaving group environment compared to the 4-position, which can be crucial for achieving desired stereochemical outcomes in complex molecule synthesis .

Medicinal Chemistry Synthetic Methodology Regioselective Synthesis

N-Methyl Substitution: Impact on Physicochemical Properties and Hydrogen Bonding Capacity

The presence of an N-methyl group in 5-(bromomethyl)-1-methyl-2-piperidinone distinguishes it from the non-methylated analog, 5-(bromomethyl)piperidin-2-one (CAS 1820608-69-2) [1]. The N-methyl substitution eliminates the N-H hydrogen bond donor capability, thereby reducing the compound's overall polarity and altering its solubility profile. Computed LogP for the target compound is 0.84 , whereas the N-H analog is expected to exhibit a lower LogP due to increased polarity and hydrogen bonding potential. This difference influences chromatographic behavior, membrane permeability in biological assays, and compatibility with moisture-sensitive reaction conditions.

Physicochemical Profiling Medicinal Chemistry Drug Design

Electrophilic Reactivity Profile: Bromomethyl vs. Potential Halogenated Analogs

The bromomethyl group in 5-(bromomethyl)-1-methyl-2-piperidinone is a well-established electrophile for nucleophilic substitution reactions. While direct comparative kinetic data against chloro- or iodo- analogs (e.g., 5-(chloromethyl)-1-methyl-2-piperidinone) are not available for this specific scaffold, class-level knowledge of alkyl halides indicates that the C-Br bond possesses intermediate reactivity—more labile than C-Cl but more stable than C-I—providing a balanced profile for controlled functionalization [1]. This reactivity window is often preferred in multi-step syntheses where premature or uncontrolled displacement would be detrimental.

Synthetic Chemistry Nucleophilic Substitution Reactivity Comparison

Purity Specifications: 95-98% Purity as a Differentiator for Downstream Application Reliability

Commercially available 5-(bromomethyl)-1-methyl-2-piperidinone is offered with minimum purity specifications of 95% to 98% (HPLC) . While purity specifications for direct analogs are not consistently published, the availability of high-purity material is critical for applications where byproducts from lower-grade material could interfere with subsequent reactions or analytical methods. The 98% grade (e.g., from Leyan, product #1767002) ensures minimal contamination from regioisomeric impurities or residual starting materials, which is essential for reproducible medicinal chemistry campaigns.

Quality Control Synthetic Reliability Pharmaceutical Intermediates

Optimal Research and Industrial Application Scenarios for 5-(Bromomethyl)-1-methyl-2-piperidinone (CAS 1824463-97-9)


Synthesis of 5-Substituted Piperidinone Libraries for Structure-Activity Relationship (SAR) Studies

The 5-bromomethyl group serves as a versatile electrophilic anchor for nucleophilic displacement with amines, thiols, alkoxides, and carbon nucleophiles, enabling the parallel synthesis of diverse 5-substituted piperidinone derivatives. The N-methyl group reduces undesired side reactions at the lactam nitrogen and improves solubility in common organic solvents, facilitating high-throughput chemistry workflows .

Preparation of Pharmacopeial Reference Standards and Analytical Method Validation

Due to its well-defined structure and high commercial purity (≥98%), 5-(bromomethyl)-1-methyl-2-piperidinone is suitable for use as a reference standard in analytical method development and quality control of piperidine-containing pharmaceuticals. Its distinct retention time and spectral properties provide unambiguous identification in HPLC, GC-MS, and NMR analyses .

Development of N-Methylated Piperidine-Based Drug Candidates

The N-methyl lactam motif is common in central nervous system (CNS) active agents and kinase inhibitors. The compound can be elaborated through sequential bromomethyl displacement followed by lactam reduction to access N-methylpiperidine derivatives with tailored substitution at the 5-position, streamlining the synthesis of lead compounds for neurological and oncology targets .

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